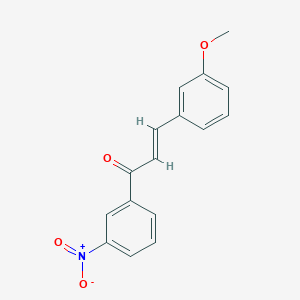

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

説明

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxyacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or under reflux conditions to yield the desired chalcone .

Industrial Production Methods

Industrial production of chalcones, including this compound, often employs microwave-assisted synthesis. This method enhances reaction rates and yields while being environmentally friendly. The use of boric acid as a catalyst under solvent-free conditions has been reported to be effective for the large-scale production of chalcones .

化学反応の分析

Types of Reactions

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.

Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents such as halogens, alkylating agents, and nitrating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones with different functional groups on the aromatic rings.

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

作用機序

The biological activities of (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one are primarily attributed to its α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This system can react with nucleophiles such as thiol groups in proteins, leading to the modulation of various cellular pathways. For example, the compound can activate the Keap1/Nrf2-ARE pathway, which is involved in the cellular response to oxidative stress and inflammation .

類似化合物との比較

Similar Compounds

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure with a methoxy group at the para position instead of the meta position.

(E)-3-(4-(dimethylamino)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Contains a dimethylamino group instead of a methoxy group.

Uniqueness

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and biological activity. The meta positioning of the methoxy group may result in different electronic and steric effects compared to similar compounds with para substitutions, potentially leading to unique biological properties and applications.

生物活性

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities due to its unique structural features. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the following chemical structure:

It is synthesized via the Claisen-Schmidt condensation reaction between 3-methoxyacetophenone and 3-nitrobenzaldehyde in the presence of a base such as potassium hydroxide. The reaction typically occurs in ethanol or methanol at room temperature, followed by recrystallization for purification.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, which is critical in cancer therapy.

- DNA Interaction : It has the potential to intercalate with DNA, impacting replication and transcription processes.

- Signal Transduction Modulation : The compound could modulate signaling pathways related to cell growth and apoptosis .

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. In vitro evaluations have shown that it exhibits significant antiproliferative effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Pro-apoptotic Effect (%) |

|---|---|---|

| CLL HG-3 | 0.17–2.69 | 82–95 |

| CLL PGA-1 | 0.35–1.97 | 87–97 |

| Burkitt’s Lymphoma | <10 | Not specified |

The pro-apoptotic effects were confirmed through increased caspase-3 activity and morphological changes in treated cells .

Case Studies

A notable case study involved the evaluation of chalcone derivatives against cancer cell lines. The study reported that compounds with nitro groups exhibited enhanced antiproliferative activity compared to their non-nitro counterparts. This suggests that the nitro substitution in this compound may contribute positively to its anticancer efficacy .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| (E)-1-(3-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Different nitro position | Anticancer properties |

| (E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Methoxy group in different position | Similar enzyme inhibition |

| (E)-1-(3-Methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one | Chlorine instead of nitro group | Varying antimicrobial activity |

The combination of methoxy and nitro groups in this compound contributes to its distinct biological activities compared to other chalcone derivatives .

特性

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(11-13)17(19)20/h2-11H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCOZCVPNSNSKF-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325329 | |

| Record name | (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786095 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1321913-27-2 | |

| Record name | (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。